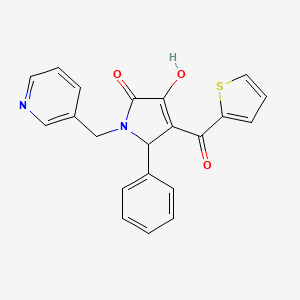![molecular formula C22H25N5O4S2 B11633319 4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B11633319.png)
4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-((5Z)-5-{[9-méthyl-2-(4-méthyl-1-pipérazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]méthylène}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoïque est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-((5Z)-5-{[9-méthyl-2-(4-méthyl-1-pipérazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]méthylène}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoïque implique généralement une synthèse organique en plusieurs étapes. Les étapes clés comprennent la formation du noyau pyrido[1,2-A]pyrimidine, l’introduction du groupe pipérazinyl et l’assemblage final du cycle thiazolidinone. Chaque étape nécessite des réactifs et des conditions spécifiques, tels que l’utilisation d’acides ou de bases forts, de températures élevées et d’atmosphères inertes pour prévenir les réactions secondaires indésirables.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et le recyclage des solvants et des réactifs.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-((5Z)-5-{[9-méthyl-2-(4-méthyl-1-pipérazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]méthylène}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoïque peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation du composé, ce qui peut modifier sa réactivité et ses propriétés.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et des nucléophiles ou des électrophiles pour les réactions de substitution. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent souvent des températures contrôlées, des solvants spécifiques et des catalyseurs.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire un dérivé d’acide carboxylique, tandis que la réduction peut produire un alcool ou une amine.
Applications de la recherche scientifique
Chimie
En chimie, l’acide 4-((5Z)-5-{[9-méthyl-2-(4-méthyl-1-pipérazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]méthylène}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoïque est utilisé comme élément de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles réactions chimiques et de développer de nouveaux matériaux.
Biologie
En biologie, ce composé peut être étudié pour son activité biologique potentielle. Les chercheurs pourraient étudier ses interactions avec les macromolécules biologiques, telles que les protéines et les acides nucléiques, afin de comprendre son potentiel en tant qu’agent thérapeutique.
Médecine
En médecine, l’acide 4-((5Z)-5-{[9-méthyl-2-(4-méthyl-1-pipérazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]méthylène}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoïque pourrait être exploré pour ses propriétés pharmacologiques potentielles. Sa structure suggère qu’il pourrait interagir avec des cibles moléculaires spécifiques, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans l’industrie, ce composé pourrait être utilisé dans le développement de nouveaux matériaux aux propriétés uniques. Sa structure complexe pourrait conférer des caractéristiques souhaitables, telles qu’une stabilité ou une réactivité améliorée, aux produits industriels.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers might investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
In medicine, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure might impart desirable characteristics, such as enhanced stability or reactivity, to industrial products.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-((5Z)-5-{[9-méthyl-2-(4-méthyl-1-pipérazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]méthylène}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoïque implique probablement des interactions avec des cibles moléculaires spécifiques. Cela pourrait inclure des enzymes, des récepteurs ou d’autres protéines. La structure du composé lui permet de s’insérer dans les sites de liaison de ces cibles, ce qui peut moduler leur activité et entraîner divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à l’acide 4-((5Z)-5-{[9-méthyl-2-(4-méthyl-1-pipérazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]méthylène}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoïque comprennent d’autres dérivés de la thiazolidinone et des composés de la pyrido[1,2-A]pyrimidine. Ces composés partagent des caractéristiques structurelles et peuvent présenter des propriétés chimiques et biologiques similaires.
Unicité
Ce qui distingue l’acide 4-((5Z)-5-{[9-méthyl-2-(4-méthyl-1-pipérazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]méthylène}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoïque, c’est sa combinaison unique de groupes fonctionnels et de motifs structurels.
Propriétés
Formule moléculaire |
C22H25N5O4S2 |
|---|---|
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
4-[(5Z)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C22H25N5O4S2/c1-14-5-3-7-26-18(14)23-19(25-11-9-24(2)10-12-25)15(20(26)30)13-16-21(31)27(22(32)33-16)8-4-6-17(28)29/h3,5,7,13H,4,6,8-12H2,1-2H3,(H,28,29)/b16-13- |
Clé InChI |
UHZDAULUEDOYHP-SSZFMOIBSA-N |
SMILES isomérique |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)N4CCN(CC4)C |
SMILES canonique |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)N4CCN(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(benzyloxy)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11633244.png)
![2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B11633248.png)
![1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)benzo[f]quinoline](/img/structure/B11633249.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B11633260.png)
![Methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11633261.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11633271.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]imidazolidine-2,4-dione](/img/structure/B11633277.png)
![(5Z)-3-(4-chlorobenzyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11633283.png)
![2-(3,4-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11633288.png)
![2-[(4-methoxybenzyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633293.png)
![(3Z)-1-benzyl-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11633296.png)
![2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633305.png)

